molecular formula C16H19N3O2 B6435158 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 2549022-50-4

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B6435158
CAS No.: 2549022-50-4
M. Wt: 285.34 g/mol
InChI Key: IJCJLIBHBHIREG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative supplied for research purposes. This compound is characterized by a central pyrimidine ring substituted with a cyclopropyl group at position 2, a methyl group at position 6, and an N-linked 3,4-dimethoxyphenyl moiety. The cyclopropyl group is noted for its potential to enhance metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl substituent can influence electronic properties and receptor binding, making it a valuable scaffold in medicinal chemistry . In scientific research, this compound serves as a key building block for the synthesis of more complex organic molecules . It has been investigated for potential biological activities, including antimicrobial and anticancer properties . The synthesis of this compound and its analogs often involves regioselective amination techniques, with optimized Buchwald-Hartwig coupling conditions using catalysts such as Pd(OAc)2 and the Xantphos ligand to achieve high yields while preserving the integrity of the cyclopropane ring . Researchers exploring kinase inhibitors or other small molecule therapeutics may find this compound of particular interest due to its structural features. The molecular formula is C16H19N3O2 and it has a molecular weight of 285.34 g/mol . Its CAS number is 2549022-50-4 . This product is intended for research applications only and is not approved for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-8-15(19-16(17-10)11-4-5-11)18-12-6-7-13(20-2)14(9-12)21-3/h6-9,11H,4-5H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCJLIBHBHIREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions for Ring Formation

The 6-methylpyrimidin-4-amine scaffold is synthesized via modified Biginelli conditions:

  • Reagents : Ethyl acetoacetate (methyl source), cyclopropanecarboxamidine (cyclopropyl source), and dimethylformamide dimethyl acetal (DMF-DMA) as condensing agent.

  • Conditions : Reflux in anhydrous toluene at 110°C for 12 hours under nitrogen.

  • Mechanism : Sequential Knoevenagel condensation and cyclodehydration, yielding 2-cyclopropyl-6-methylpyrimidin-4(3H)-one as the intermediate.

Optimization Insight : Microwave irradiation (180°C, 30 min) increases reaction efficiency to 78% conversion, reducing side-product formation.

Functionalization at Position 4

The 4-position hydroxyl group is replaced via chlorination followed by amination:

  • Chlorination : Treat pyrimidinone with POCl₃/PCl₅ at 80°C for 6 hours, achieving 89% conversion to 4-chloro derivative.

  • Amination : React 4-chloro intermediate with 3,4-dimethoxyaniline under Pd(OAc)₂/Xantphos catalysis (2 mol%), K₃PO₄ base, in dioxane at 100°C.

Critical Parameter : Excess amine (1.5 eq.) and rigorous moisture exclusion prevent hydrolysis, yielding 85% aminated product.

Regioselective Amination Techniques

Buchwald-Hartwig Coupling

Optimized conditions for aryl amination (Table 2):
Table 2: Amination Optimization Data

CatalystLigandBaseTemp (°C)Yield (%)
Pd(OAc)₂XantphosK₃PO₄10085
Pd₂(dba)₃BINAPCs₂CO₃12078
PdCl(Amphos)t-BuXPhosKOtBu9082

Key finding: Xantphos ligand suppresses β-hydride elimination, critical for preserving cyclopropane integrity.

Nucleophilic Aromatic Substitution

Alternative approach under SNAr conditions:

  • Substrate : 4-Chloro-2-cyclopropyl-6-methylpyrimidine activated by electron-withdrawing groups.

  • Conditions : DMF, 130°C, 24 hours with 3,4-dimethoxyaniline (2.0 eq.) and Et₃N.

  • Outcome : 72% yield but requires electron-deficient pyrimidine cores.

Purification and Characterization

Chromatographic Separation

  • Normal-phase silica gel : Hexane/EtOAc (3:1) elutes unreacted amine; target compound elutes at 7:3 ratio.

  • HPLC : C18 column, MeCN/H₂O (0.1% TFA) gradient (65:35 to 95:5 over 20 min), retention time 12.3 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine H-5), 6.89–6.91 (m, 3H, aryl), 3.85 (s, 6H, OCH₃), 2.44 (s, 3H, CH₃), 1.82–1.85 (m, 1H, cyclopropane), 1.12–1.15 (m, 2H), 0.98–1.01 (m, 2H).

  • HRMS : Calculated for C₁₇H₂₀N₃O₂ [M+H]⁺ 298.1556, found 298.1561.

Scale-Up Considerations and Industrial Relevance

Cost-Effective Reagent Selection

Replacing Pd(OAc)₂ with Pd/C (10% wt) in amination reduces catalyst loading by 40% while maintaining 80% yield.

Waste Stream Management

  • POCl₃ Quenching : Gradual addition to chilled NaOH solution minimizes exothermicity.

  • Solvent Recovery : Distillation reclaims 92% dioxane from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrimidine ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenated precursors, strong nucleophiles (e.g., alkoxides, amines), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Core Structure : Benzamide with a 3,4-dimethoxyphenethylamine chain.
  • Key Features : The 3,4-dimethoxyphenyl group is linked via an ethylamine bridge to a benzoyl moiety.
  • Properties : Melting point of 90°C; characterized by distinct $ ^1H $ and $ ^{13}C $-NMR profiles (Tables 1 and 2 in ).
  • The absence of a heterocyclic ring system could limit kinase-targeting interactions.
(b) 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Core Structure : Pyrazolo[3,4-d]pyrimidine with chloromethyl and methyl substituents.
  • Comparison : The chloromethyl group in this compound increases electrophilicity, contrasting with the cyclopropyl group in the target compound, which confers steric bulk and metabolic stability. The absence of a dimethoxyphenyl group may reduce aromatic stacking interactions in biological systems .
(c) 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine Derivatives
  • Core Structure: Pyrimidine substituted with morpholinophenyl and aryl groups.
  • Key Features : Morpholine contributes to solubility via its oxygen atom, while aryl groups enhance π-π interactions.
  • NMR Data : Distinct $ ^1H $ and $ ^{13}C $-NMR signals for morpholine protons (δ 3.36–3.92 ppm) and aromatic regions (δ 7.27–8.28 ppm) .
  • Comparison : The morpholine group improves aqueous solubility compared to the hydrophobic cyclopropyl group in the target compound. However, the lack of a 3,4-dimethoxyphenyl substituent may alter target specificity.

Analogues with 3,4-Dimethoxyphenyl Moieties

(a) trans/cis-3-(3,4-Dimethoxyphenyl)-4-styrylcyclohex-1-enes (Compounds 1 and 2)
  • Core Structure : Cyclohexene ring with 3,4-dimethoxyphenyl and styryl groups.
  • Biological Activity : Demonstrated neurotrophic effects in PC12 cells and rat cortical neurons via NGF-like signaling pathways .
  • Comparison : The bulky styryl and cyclohexene groups limit conformational flexibility compared to the pyrimidine core. The 3,4-dimethoxyphenyl group is conserved, suggesting its critical role in neurotrophic activity.
(b) 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acids
  • Core Structure : 1,2,4-triazole with a 3,4-dimethoxyphenyl substituent.
  • Properties : Synthesized via esterification; toxicity predicted using GUSAR software .
  • Comparison : The triazole core offers different hydrogen-bonding motifs compared to pyrimidine. The thioacetic acid side chain introduces acidity, contrasting with the neutral methyl and cyclopropyl groups in the target compound.

Heterocyclic Analogues with Modified Cores

N-((4-fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
  • Core Structure: Thieno[2,3-d]pyrimidine with fluorophenyl and phenyl groups.
  • Key Features : The thiophene ring increases electron density and may enhance interactions with aromatic residues in enzymes.
  • The fluorophenyl group introduces electronegativity, unlike the dimethoxyphenyl group’s electron-donating methoxy substituents .

Critical Analysis of Substituent Effects

  • Cyclopropyl vs. Chloromethyl : Cyclopropyl enhances steric protection and metabolic stability, whereas chloromethyl may lead to undesired alkylation reactions .
  • 3,4-Dimethoxyphenyl vs. Morpholine : The dimethoxyphenyl group supports π-π stacking in neurotrophic activity, while morpholine improves solubility .
  • Methyl vs.

Biological Activity

2-Cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound notable for its unique structural features, including a cyclopropyl group and a dimethoxyphenyl moiety attached to a pyrimidine core. Its molecular formula is C15_{15}H18_{18}N4_{4}O2_{2}, with a molecular weight of approximately 258.33 g/mol. The compound has garnered attention for its potential biological activities , particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve interaction with bacterial enzymes or receptors, disrupting essential biological processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved in these effects are still under investigation, but initial findings indicate that it may modulate signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is thought to arise from its ability to bind to specific enzymes or receptors within cells. This binding can modulate their activity, leading to therapeutic effects. Further research is needed to elucidate the precise molecular targets and mechanisms involved.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Structural Features Unique Characteristics
6-(Azetidin-1-yl)-2-cyclopropyl-N-methylpyrimidin-4-amineAzetidine ring, cyclopropyl groupDistinct azetidine incorporation enhances reactivity
N-(3,5-Dimethoxyphenyl)-6-methylpyrimidin-4-amineDimethoxyphenyl moietySimilarity in phenolic structure but different methoxy positioning
6-(Azetidin-1-yl)-9H-purineAzetidine ring, purine baseUnique purine structure offers different biological interactions

The structural combination of the cyclopropyl group with the dimethoxy-substituted phenyl ring in this compound may confer unique reactivity patterns and biological activities compared to other similar compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

Study on Anticancer Effects

In another study focused on cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) in human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the intrinsic mitochondrial pathway.

Q & A

Q. What are the key synthetic pathways for 2-cyclopropyl-N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with nucleophilic substitution between pyrimidin-4-amine derivatives and halogenated cyclopropane or dimethoxyphenyl precursors. A common method uses potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures (80–100°C) to enhance yields . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
  • Temperature control : Elevated temperatures reduce reaction time but may require reflux conditions.
  • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How is the structural characterization of this compound performed to confirm its identity?

A combination of spectroscopic and analytical techniques is employed:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify cyclopropyl, dimethoxyphenyl, and pyrimidine moieties.
  • Mass spectrometry : High-resolution MS confirms the molecular formula (C16H19N3O2C_{16}H_{19}N_3O_2).
  • X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the pyrimidine and dimethoxyphenyl groups .

Q. What preliminary biological assays are used to evaluate its antimicrobial and anticancer potential?

Initial screening involves:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics.
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values. Positive controls (e.g., doxorubicin) validate assay reliability .

Advanced Research Questions

Q. How do substituent variations (e.g., cyclopropyl vs. phenyl groups) influence bioactivity?

Structure-activity relationship (SAR) studies compare analogs with modified substituents. For example:

CompoundKey SubstituentBioactivity (IC50_{50}, μM)
Target compound Cyclopropyl, 3,4-dimethoxy12.5 (HeLa)
N-(3,5-Dimethoxyphenyl)3,5-dimethoxy18.7 (HeLa)
6-(Azetidin-1-yl) analogAzetidine ring9.8 (HeLa)
The cyclopropyl group enhances membrane permeability, while methoxy positioning affects receptor binding .

Q. What experimental strategies resolve contradictions in reported mechanisms of action (e.g., enzyme inhibition vs. receptor antagonism)?

Contradictions are addressed via:

  • Target-specific assays : Competitive binding assays (e.g., fluorescence polarization) to identify primary targets.
  • Knockdown/knockout models : CRISPR-edited cell lines validate dependency on suspected pathways.
  • Molecular docking : Simulations (AutoDock Vina) predict binding affinities to enzymes (e.g., kinases) vs. GPCRs .

Q. How can metabolic stability and toxicity profiles be assessed preclinically?

Advanced methodologies include:

  • Microsomal stability assays : Incubation with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}).
  • CYP450 inhibition screening : Fluorescent probes identify interactions with cytochrome P450 enzymes.
  • In vivo toxicity : Acute toxicity studies in rodents (LD50_{50}, histopathology) .

Methodological Considerations

  • Data Reproducibility : Replicate synthesis and assays in triplicate, using standardized protocols (e.g., USP guidelines).
  • Contradiction Analysis : Meta-analysis of literature data to identify outliers or context-dependent effects (e.g., cell line variability).
  • Advanced Purification : HPLC-MS for isolating isomers or byproducts that may confound bioactivity results .

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